

A Technical Guide to Boc-L-Leucine: Pricing, Availability, and Experimental Applications

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Compound of Interest

Compound Name: *Boc-L-Leu-OH*

Cat. No.: *B558286*

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of N-tert-Butoxycarbonyl-L-leucine (**Boc-L-Leu-OH**), a critical reagent in peptide synthesis and various research and development applications. This document details its commercial availability and pricing, alongside in-depth experimental protocols for its synthesis and utilization in solid-phase peptide synthesis (SPPS).

Commercial Availability and Pricing

Boc-L-Leu-OH is readily available from a multitude of chemical suppliers, catering to a range of research and manufacturing needs. The pricing is contingent on the purity, quantity, and the specific supplier. The compound is typically sold as a white to off-white crystalline powder.

Below is a summary of representative pricing and availability from various suppliers. Please note that prices are subject to change and may not include shipping and handling fees.

Supplier	Product Name/CAS Number	Purity	Quantity	Price (USD)	Price (EUR)
Sigma-Aldrich	Boc-Leu-OH hydrate (CAS: 13139-15-6)	≥99.0% (HPLC)	25 g	\$50.10	-
≥99.0% (HPLC)	100 g	\$164.00	-		
Chem-Impex	Boc-L-leucine hydrate (CAS: 200936-87-4)	≥ 99% (HPLC)	5 g	\$18.53	-
≥ 99% (HPLC)	25 g	\$32.95	-		
≥ 99% (HPLC)	100 g	\$90.74	-		
≥ 99% (HPLC)	250 g	\$169.15	-		
Carbolution	Boc-Leu-OH (CAS: 13139-15-6)	97%	5 g	-	€30.00
97%	25 g	-	€44.90		
ChemPep	Boc-Leu-OH•H2O (CAS: 200936-87-4)	-	25 g	\$68.00	-
-	100 g	\$125.00	-		
Cenmed Enterprises	BOC-LEU-OH ≥99.0% HPLC	≥99.0% (HPLC)	-	\$118.05 (List Price)	-

Experimental Protocols

This section provides detailed methodologies for the synthesis of **Boc-L-Leu-OH** and its application in solid-phase peptide synthesis.

Synthesis of Boc-L-Leu-OH

This protocol outlines a standard procedure for the N-terminal protection of L-leucine using di-tert-butyl dicarbonate (Boc anhydride).

Materials:

- L-leucine
- Di-tert-butyl dicarbonate ((Boc)₂O)
- 1,4-Dioxane
- Water
- Sodium bicarbonate (NaHCO₃) or Sodium hydroxide (NaOH)
- Ethyl acetate
- Hydrochloric acid (HCl), 2M solution
- Saturated sodium chloride solution (brine)
- Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
- Round-bottom flask
- Magnetic stirrer and stir bar
- Separatory funnel
- Rotary evaporator

Methodology:

- **Dissolution:** In a round-bottom flask, dissolve L-leucine (1 equivalent) in a mixture of 1,4-dioxane and water. A common ratio is 2:3 v/v.
- **Basification:** Add a base such as sodium bicarbonate or sodium hydroxide (approximately 2-2.5 equivalents) to the solution with stirring until the L-leucine is fully dissolved and the solution is basic.
- **Addition of (Boc)₂O:** To the stirred solution, add di-tert-butyl dicarbonate (1.1-1.5 equivalents). The reaction is typically carried out at room temperature.
- **Reaction:** Allow the reaction mixture to stir at room temperature for 12-24 hours.
- **Work-up - Removal of Excess (Boc)₂O:** Dilute the reaction mixture with water and transfer it to a separatory funnel. Wash the aqueous solution with ethyl acetate to remove any unreacted Boc anhydride and other non-polar impurities. Discard the organic layer.
- **Acidification:** Cool the aqueous layer in an ice bath and carefully acidify it to a pH of 2-3 by the dropwise addition of a 2M HCl solution. The product, **Boc-L-Leu-OH**, will precipitate out of the solution as it is sparingly soluble in acidic water.
- **Extraction:** Extract the acidified aqueous layer multiple times with ethyl acetate.
- **Drying and Evaporation:** Combine the organic extracts and wash them with brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.
- **Purification (Optional):** The resulting crude product, a white solid or oil, can be further purified by crystallization from a suitable solvent system like ethyl acetate/petroleum ether if required.

Application in Boc-Based Solid-Phase Peptide Synthesis (SPPS)

Boc-L-Leu-OH is a fundamental building block in Boc-based solid-phase peptide synthesis. The following is a generalized protocol for the incorporation of a **Boc-L-Leu-OH** residue into a growing peptide chain on a solid support (e.g., Merrifield or PAM resin).

Materials:

- Peptide-resin with a free N-terminal amino group
- **Boc-L-Leu-OH**
- Coupling agent (e.g., DCC, HBTU, HATU)
- N,N'-Diisopropylethylamine (DIPEA) or other non-nucleophilic base
- Solvents: N,N-Dimethylformamide (DMF), Dichloromethane (DCM)
- Deprotection solution: 50% Trifluoroacetic acid (TFA) in DCM
- Neutralization solution: 5-10% DIPEA in DCM or DMF
- Washing solvents (DMF, DCM, isopropanol)
- Solid-phase peptide synthesis vessel
- Shaker

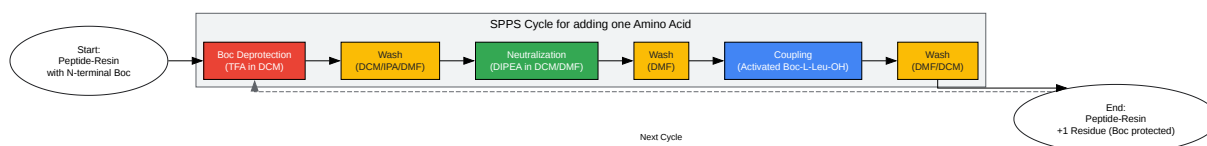
Methodology:

- Resin Swelling: Swell the peptide-resin in DCM or DMF in the synthesis vessel for 15-30 minutes.
- Boc Deprotection:
 - Drain the solvent from the swollen resin.
 - Add the deprotection solution (50% TFA in DCM) to the resin and shake for 20-30 minutes to remove the N-terminal Boc group.
 - Drain the deprotection solution.
 - Wash the resin thoroughly with DCM, followed by isopropanol, and then DMF to remove residual TFA and by-products.
- Neutralization:

- Add the neutralization solution (e.g., 10% DIPEA in DCM) to the resin and shake for 5-10 minutes. This step is crucial to neutralize the trifluoroacetate salt of the N-terminal amine.
- Drain the neutralization solution and wash the resin extensively with DMF to remove excess base.
- Coupling of **Boc-L-Leu-OH**:
 - In a separate vial, pre-activate the **Boc-L-Leu-OH** (typically 2-4 equivalents relative to the resin loading) by dissolving it in DMF with a coupling agent (e.g., HBTU) and a base (e.g., DIPEA). Allow the activation to proceed for a few minutes.
 - Drain the wash solvent from the resin and add the activated **Boc-L-Leu-OH** solution.
 - Shake the reaction vessel for 1-2 hours at room temperature to allow for complete coupling. A ninhydrin test can be performed to confirm the completion of the reaction.
- Washing:
 - Drain the coupling solution.
 - Wash the resin thoroughly with DMF and then DCM to remove excess reagents and by-products.
- Cycle Repetition: The peptide-resin is now ready for the next cycle of deprotection and coupling with the subsequent amino acid.

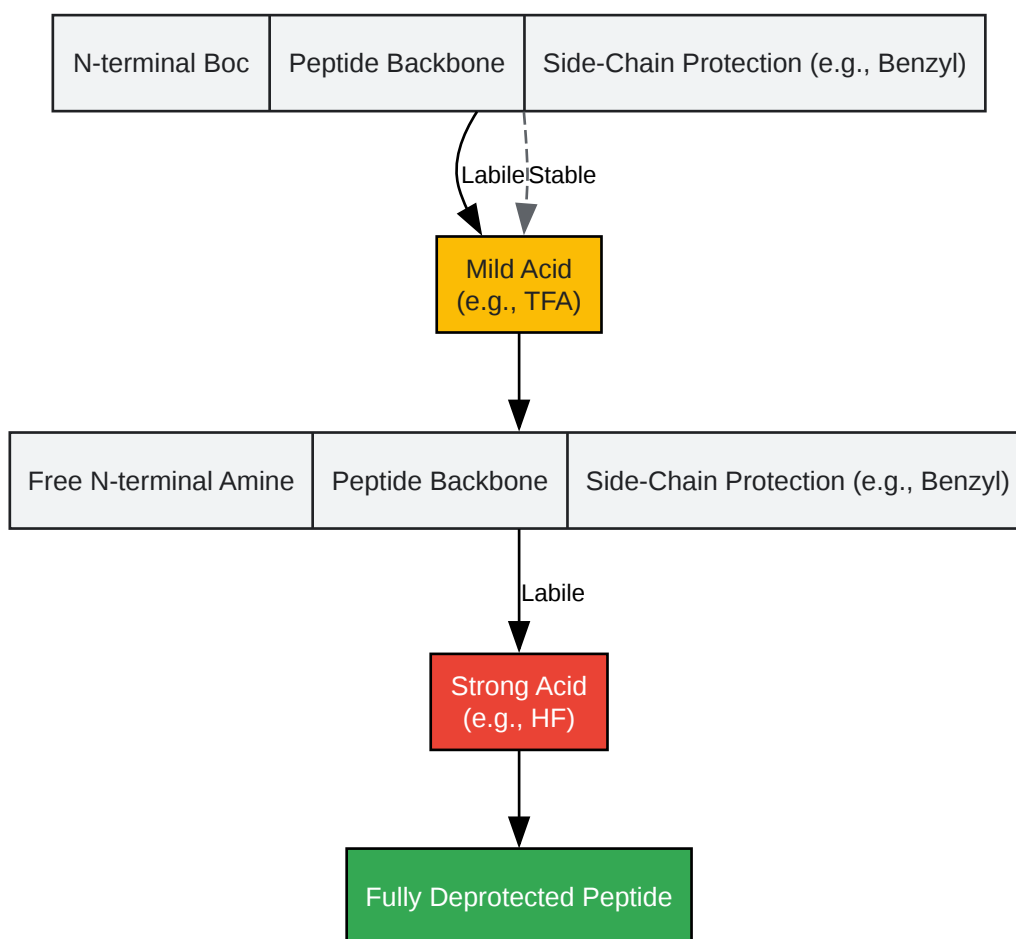
Visualized Workflows and Concepts

The following diagrams, generated using the DOT language, illustrate key processes and principles relevant to the use of **Boc-L-Leu-OH**.



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Caption: Workflow for Boc-based solid-phase peptide synthesis (SPPS).



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Caption: Principle of orthogonal protection in peptide synthesis.

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